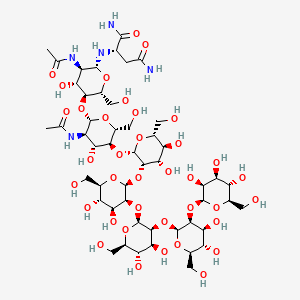

Man-5-Asn N-Glycan

Description

Structure

2D Structure

Properties

Molecular Formula |

C50H85N5O37 |

|---|---|

Molecular Weight |

1348.2 g/mol |

IUPAC Name |

(2S)-2-[[(2R,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-3-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanediamide |

InChI |

InChI=1S/C50H85N5O37/c1-11(63)53-22-29(71)37(19(9-61)80-44(22)55-13(43(52)79)3-21(51)65)87-45-23(54-12(2)64)30(72)38(20(10-62)86-45)88-47-40(33(75)26(68)15(5-57)82-47)90-49-42(35(77)28(70)17(7-59)84-49)92-50-41(34(76)27(69)18(8-60)85-50)91-48-39(32(74)25(67)16(6-58)83-48)89-46-36(78)31(73)24(66)14(4-56)81-46/h13-20,22-42,44-50,55-62,66-78H,3-10H2,1-2H3,(H2,51,65)(H2,52,79)(H,53,63)(H,54,64)/t13-,14+,15+,16+,17+,18+,19+,20+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33-,34-,35-,36-,37+,38+,39-,40-,41-,42-,44+,45-,46-,47-,48-,49-,50-/m0/s1 |

InChI Key |

SWKPZCSTONOQHB-AAMBTCRWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N[C@@H](CC(=O)N)C(=O)N)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)NC(=O)C)O |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1NC(CC(=O)N)C(=O)N)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)O)NC(=O)C)O |

Origin of Product |

United States |

Preparation Methods

Natural Sources

Soybean Flour and Egg Yolk Sialoglycopeptides: Man-9GlcNAc$$_2$$-Asn glycans can be isolated from natural sources such as soybean flour and chicken egg yolks (sialoglycopeptides, SGP). These serve as precursors for enzymatic trimming to yield Man-5-Asn glycans.

Yeast-Derived Glycans: Saccharomyces cerevisiae invertase glycans, which contain hypermannosylated structures (Man$$8$$ to Man$${14}$$), can be enzymatically trimmed to produce human-type Man-5-Asn glycans.

Chemoenzymatic Synthesis

Top-Down Enzymatic Trimming: This method involves starting from larger high-mannose glycans (e.g., Man-9GlcNAc$$_2$$) and selectively trimming mannose residues using specific mannosidases to yield Man-5-Asn glycans.

Bottom-Up Enzymatic Assembly: Using recombinant enzymes (e.g., Alg proteins) to elongate simpler core structures chemically synthesized or isolated to build up the high-mannose glycan structures.

Detailed Preparation Methods

Enzymatic Trimming from Natural Precursors

Starting Material: Man-9GlcNAc$$_2$$-Asn isolated from soybean flour or SGP from egg yolks.

-

- Dissolve the glycan precursor in appropriate buffer (e.g., 0.1 M sodium acetate, pH 5.0).

- Add α1,2- and α1,6-mannosidases in controlled amounts.

- Incubate at 37 °C, monitoring progress by mass spectrometry (MS) or high-performance liquid chromatography (HPLC).

- Stop the reaction when Man-5-Asn is the predominant product.

- Purify the product using graphitized carbon columns or silica/charcoal chromatography.

Chemical Synthesis and Enzymatic Elongation

Combined Biological/Enzymatic Synthesis from Microbial Sources

-

- Glycans from S. cerevisiae invertase are extracted by cell lysis, organic solvent treatment, and sonication.

Data Table: Enzymatic Trimming Conditions for Man-5-Asn N-Glycan Preparation

Notes on Analytical Characterization

Mass Spectrometry (MS): Used to monitor enzymatic trimming progress and confirm molecular mass of Man-5-Asn glycan.

Nuclear Magnetic Resonance (NMR): Provides structural confirmation and purity assessment.

Fluorophore-Assisted Carbohydrate Electrophoresis (FACE): Quantifies yield and purity.

High-Performance Liquid Chromatography (HPLC): Used for purification and purity assessment.

Summary and Outlook

Preparation of this compound is predominantly achieved via enzymatic trimming of larger high-mannose glycans derived from natural sources such as soybean flour, chicken egg yolks, and yeast invertase. The use of specific α-mannosidases enables controlled removal of mannose residues to yield the desired Man-5-Asn structure with high purity. Advances in chemoenzymatic synthesis, including recombinant enzyme use and automated platforms, offer promising routes for scalable and efficient production. Analytical techniques such as MS, NMR, and HPLC are integral to monitoring and validating the preparation process.

Chemical Reactions Analysis

Types of Reactions

MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups on the mannose units.

Reduction: This reaction can reduce the carbonyl groups to hydroxyl groups.

Substitution: This reaction can replace specific functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substitution reagents like acetic anhydride. Reaction conditions typically involve controlled temperatures and pH to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehyde or carboxylate derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE has numerous applications in scientific research:

Chemistry: It is used as a model compound for studying glycosylation processes and carbohydrate chemistry.

Biology: It plays a role in cell signaling and recognition processes.

Medicine: It is involved in the development of glycan-based therapeutics and vaccines.

Industry: It is used in the production of glycoproteins and other biotechnological products.

Mechanism of Action

The mechanism of action of MANNOPENTAOSE-DI(N-ACETYL-D-GLUCOSAMINE)-ASPARAGINE involves its interaction with specific molecular targets, such as lectins and glycosyltransferases. These interactions facilitate various biological processes, including cell-cell communication and immune responses. The compound’s structure allows it to bind to these targets with high specificity, thereby modulating their activity and function .

Comparison with Similar Compounds

Detailed Comparison with Similar N-Glycans

Structural Comparison

High-mannose, complex, and hybrid N-glycans differ in branching and terminal modifications:

| Glycan Type | Structural Features | Examples |

|---|---|---|

| High-Mannose | 5–9 Man residues linked to GlcNAc₂ core; minimal processing in ER/Golgi. | Man-5-Asn, Man-9-GlcNAc₂ |

| Complex | Bi-/tri-/tetra-antennary branches with GlcNAc, galactose (Gal), and sialic acid (SA). | G0F (no Gal), G1F (1 Gal), G2F (2 Gal) |

| Hybrid | One Man branch retained; one side processed with GlcNAc/Gal/SA. | Hybrid structures with Man-5 core |

- Man-5-Asn vs. Higher Mannose Glycans (e.g., Man-9): Man-5-Asn lacks the additional α1-2-linked Man residues found in Man-9, making it smaller and less branched. This structural simplicity reduces interactions with certain lectins (e.g., DC-SIGN) but enhances specificity in ER quality control .

- Man-5-Asn vs. Complex Glycans: Complex glycans, such as G0F (bi-antennary, core-fucosylated), exhibit terminal Gal or SA residues absent in Man-5-Asn. These modifications enhance solubility and mediate cell-adhesion interactions (e.g., Siglec binding) . Core fucosylation in complex glycans (e.g., G0F) reduces ADCC activity in mAbs, unlike high-mannose glycans, which boost FcγRIIIa affinity .

Functional Roles

- High-Mannose Glycans: Protein Folding: Man-5-Asn participates in calnexin/calreticulin cycles, ensuring proper glycoprotein folding in the ER . Immune Recognition: High-mannose glycans on viral proteins (e.g., HIV gp120) bind dendritic cell lectins, influencing antigen presentation .

- Complex Glycans: Cell Signaling: Tetra-antennary N-glycans with SA termini regulate Siglec-mediated immune inhibition (e.g., Siglec-7/9 in cancer evasion) . Therapeutic Efficacy: Core-fucosylated G0F in mAbs reduces ADCC, whereas non-fucosylated Man-5 variants enhance cytotoxicity .

Disease Associations

- Cancer: Reduced tri-/tetra-antennary complex glycans correlate with epithelial-mesenchymal transition (EMT) in hepatocellular carcinoma .

- Diabetes : Diabetic liver tissues show increased sialylation compared to ovarian tissues, highlighting tissue-specific glycan processing .

- Exosomes: High-mannose glycans (e.g., Man-5) are enriched in prostate-derived exosomes, suggesting roles in extracellular vesicle trafficking .

Analytical Methodologies

Chromatography and Mass Spectrometry

- UPLC with Fluorescence Detection : Used to profile Man-5-Asn in mAbs via 2-AB labeling, achieving resolution of 25–50 glycans in 50 minutes .

- MALDI-TOF-MS: Detects high-mannose isomers in exosomes and urine, identifying >100 N-glycans per sample .

- LC-MS/MS with Matched Filtering: Enhances detection of high-molecular-weight glycans (e.g., polylactosaminoglycans) by filtering noise .

Emerging Techniques

- MSFragger-Glyco : Enables open glycan searches, identifying rare Man-5-Asn isomers in glycoproteomics datasets .

- Rapid 2-AB Method : Streamlines glycan release and labeling for high-throughput cell line development, achieving 90% reproducibility .

Data Tables

Table 2: Functional Impact of Glycan Modifications

| Modification | Effect on mAbs | Biological Consequence |

|---|---|---|

| Core Fucose (G0F) | ↓ ADCC activity | Reduced FcγRIIIa binding |

| Man-5-Asn | ↑ ADCC activity | Enhanced effector function |

| Sialylation | ↑ Anti-inflammatory effects | Siglec-2/5 binding, immune suppression |

Research Findings and Implications

- Therapeutic Antibodies : Rituximab with high Man-5-Asn content showed 3-fold higher ADCC in Jurkat/FcγRIIIa assays compared to fucosylated counterparts .

- Cancer Biomarkers : Loss of tetra-antennary glycans in EMT underscores their role as metastasis suppressors .

- Exosome Glycosylation: High-mannose glycans in prostatic exosomes suggest utility in non-invasive cancer diagnostics .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for structural identification of Man-5-Asn N-Glycans in complex biological samples?

- Methodological Answer : Structural elucidation typically involves a combination of enzymatic digestion (e.g., PNGase F) to release glycans, followed by liquid chromatography–mass spectrometry (LC-MS/MS) for separation and sequencing. High-resolution instruments like Orbitrap Fusion Tribrid™ or Q-Exactive HF enable precise mass determination and fragmentation patterns . Glycan mapping using hydrophilic interaction liquid chromatography (HILIC) coupled with exoglycosidase digestion can resolve isomeric structures. Reference databases like GlyTouCan aid in assigning compositions .

Q. How can researchers ensure reproducibility in N-glycan quantification across experimental batches?

- Methodological Answer : Standardize protocols using internal labeled standards (e.g., stable isotope-labeled glycans) to normalize inter-assay variability. Implement strict quality control steps, including replicate runs and calibration curves. Use high-specificity methods like multiple reaction monitoring (MRM) on triple-quadrupole MS systems to reduce background noise . Document workflows in alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) for cross-lab validation .

Q. What are the critical steps in sample preparation to minimize degradation of Man-5-Asn N-Glycans during extraction?

- Methodological Answer : Immediate protease inhibition and rapid denaturation (e.g., boiling in 0.1% SDS) preserve glycan integrity. Avoid prolonged exposure to acidic conditions, which can hydrolyze sialic acid residues. Solid-phase extraction (SPE) using porous graphitized carbon (PGC) cartridges efficiently removes contaminants while retaining glycans .

Advanced Research Questions

Q. How can conflicting data on Man-5-Asn N-Glycan sialylation patterns in disease models be resolved?

- Methodological Answer : Apply orthogonal techniques:

- Charge-based separation : Capillary electrophoresis (CE-MS) to resolve sialic acid linkage isomers (α2,3 vs. α2,6).

- Enzymatic validation : Treat samples with linkage-specific sialidases (e.g., Sialidase S for α2,3) followed by MS re-analysis .

- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U-test) for skewed data distributions and adjust for multiple comparisons .

Q. What computational tools are available for predicting this compound interactions with lectins or antibodies?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model glycan-protein binding dynamics. Tools like GlycanExplorer predict fragmentation patterns and validate structures against experimental MS/MS data . For glycan-lectin docking, use GlycoTorch Vina with force fields optimized for carbohydrate interactions .

Q. How can researchers address challenges in synthesizing Man-5-Asn N-Glycans for functional studies?

- Methodological Answer : Chemoenzymatic synthesis combines chemical oligosaccharide assembly with enzymatic trimming (e.g., α-mannosidases to generate Man-5). Optimize reaction conditions using design of experiments (DoE) to balance yield and purity. Characterize intermediates via MALDI-TOF MS and NMR .

Q. What strategies mitigate batch-to-batch variability in glycan microarray experiments targeting Man-5-Asn structures?

- Methodological Answer : Use robotic printing systems to ensure uniform glycan immobilization. Include negative controls (e.g., scrambled glycans) and reference standards (e.g., biotinylated Man-5) for signal normalization. Validate binding specificity with knockout cell lines or competitive inhibition assays .

Data Analysis and Contradiction Resolution

Q. How should researchers reconcile discrepancies between glycan abundance data from MS and glycan microarray platforms?

- Methodological Answer :

- MS limitations : Ion suppression effects may underestimate low-abundance glycans. Use spiked internal standards for absolute quantification .

- Microarray biases : Non-specific binding can inflate signals. Confirm findings with surface plasmon resonance (SPR) for kinetic validation .

- Cross-platform integration : Apply multivariate analysis (e.g., PCA) to identify platform-specific biases and harmonize datasets .

Q. What experimental designs are optimal for studying the functional role of Man-5-Asn N-Glycans in cellular signaling?

- Methodological Answer : Employ CRISPR/Cas9 to knockout genes in the N-glycosylation pathway (e.g., MGAT1) and rescue with wild-type/mutant glycans. Use lectin-based flow cytometry to track glycan expression dynamics. Combine with transcriptomics (RNA-seq) to link glycan changes to signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.